3-(3,4-dimethoxyphenyl)-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-2H-chromen-2-one
Description
3-(3,4-dimethoxyphenyl)-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a chromen-2-one core, substituted with a 3,4-dimethoxyphenyl group and a 4-phenylpiperazin-1-yl ethoxy group, which contribute to its unique chemical properties and biological activities.
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-7-[2-(4-phenylpiperazin-1-yl)ethoxy]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O5/c1-33-26-11-9-21(19-28(26)34-2)25-18-22-8-10-24(20-27(22)36-29(25)32)35-17-16-30-12-14-31(15-13-30)23-6-4-3-5-7-23/h3-11,18-20H,12-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFNYUMSBRPHYID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC3=C(C=C(C=C3)OCCN4CCN(CC4)C5=CC=CC=C5)OC2=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide.
Introduction of the 3,4-Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 3,4-dimethoxybenzoyl chloride and an aluminum chloride catalyst.
Attachment of the 4-Phenylpiperazin-1-yl Ethoxy Group: The final step involves the nucleophilic substitution reaction of the chromen-2-one derivative with 4-phenylpiperazine in the presence of a suitable base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dimethoxyphenyl)-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon to reduce the chromen-2-one core to chroman-2-one.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Palladium on carbon, sodium borohydride, and lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Chroman-2-one derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
The molecular formula of 3-(3,4-dimethoxyphenyl)-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-2H-chromen-2-one is , with a molecular weight of approximately 486.56 g/mol. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Chromen Core : Achieved through condensation reactions involving salicylaldehyde and ethyl acetoacetate.
- Introduction of Substituents : The 3,4-dimethoxyphenyl group is added via Friedel-Crafts acylation, while the 4-phenylpiperazin-1-yl ethoxy group is introduced through nucleophilic substitution reactions.
Biological Activities
The compound exhibits several biological activities that are under investigation for potential therapeutic applications:
Anti-inflammatory Effects
Research indicates that derivatives of chromen compounds can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. The mechanism may involve the inhibition of specific enzymes related to inflammatory pathways.
| Compound | Mechanism | Effect on Cytokines | Reference |
|---|---|---|---|
| Similar Compound | TLR4/MAPK pathway inhibition | Reduced NO, IL-6, TNF-α | |
| This Compound | Enzyme inhibition | Potentially reduces inflammatory markers |
Anticancer Activity
The compound has shown promise in anticancer research, particularly in inhibiting cancer cell proliferation. Its mechanism may involve receptor binding and modulation of signaling pathways associated with cancer growth.
Neuropharmacological Effects
The presence of the piperazine moiety suggests potential neuropharmacological applications, including effects on neurotransmitter systems. Studies have indicated that similar compounds can influence serotonin receptors, which may lead to anxiolytic or antidepressant effects.
Case Studies
Recent studies have explored the pharmacological profiles of chromen derivatives similar to this compound:
- A study published in the Journal of Medicinal Chemistry demonstrated significant anti-inflammatory effects in vitro using a model of lipopolysaccharide-induced inflammation.
- Another investigation highlighted the compound's anticancer properties through in vitro assays against various cancer cell lines, showing a dose-dependent reduction in cell viability.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethoxyphenyl)-2H-chromen-2-one: Lacks the piperazine moiety, resulting in different biological activities.
7-(2-(4-Phenylpiperazin-1-yl)ethoxy)-2H-chromen-2-one: Lacks the 3,4-dimethoxyphenyl group, affecting its chemical properties and biological effects.
Uniqueness
3-(3,4-dimethoxyphenyl)-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-2H-chromen-2-one is unique due to the presence of both the 3,4-dimethoxyphenyl and 4-phenylpiperazin-1-yl ethoxy groups, which contribute to its distinct chemical properties and diverse biological activities. This combination of functional groups allows for a wide range of interactions with molecular targets, making it a versatile compound for scientific research and potential therapeutic applications.
Biological Activity
3-(3,4-dimethoxyphenyl)-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications, particularly in the fields of oncology and neurology.
Chemical Structure and Synthesis
The chemical structure of this compound features a chromen-2-one core substituted with a 3,4-dimethoxyphenyl group and a 4-phenylpiperazin-1-yl ethoxy group. The synthesis typically involves multi-step organic reactions, including cyclization under acidic or basic conditions and electrophilic aromatic substitutions to introduce the necessary functional groups.
The biological activity of this compound is primarily mediated through its interactions with specific molecular targets:
- Binding to Receptors : The compound may bind to various receptors on cell surfaces, initiating intracellular signaling pathways that lead to physiological responses.
- Enzyme Inhibition : It has been observed to inhibit certain enzymes involved in inflammatory processes and cancer cell proliferation, contributing to its anti-inflammatory and anticancer properties.
Antitumor Activity
Research indicates that compounds within the chromen-2-one class exhibit significant antitumor activity. For instance, studies have shown that related compounds demonstrate cytotoxic effects against various cancer cell lines, including liver carcinoma (HEPG2) with IC50 values ranging from 2.70 µM to 17.40 µM . The specific activity of this compound against cancer cells remains to be fully elucidated but is expected to be promising based on structural similarities.
Neuroprotective Effects
The presence of the piperazine moiety suggests potential neuroprotective effects. Compounds with similar structures have shown inhibitory activity against acetylcholinesterase (AChE), which is crucial for neurotransmission. In vitro studies have indicated that related derivatives exhibit potent AChE inhibition, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's .
Case Studies
Several studies highlight the biological activity of chromen derivatives:
-
Anticancer Studies : In one study, a series of chromen derivatives were evaluated for their cytotoxicity against HEPG2 cells. The results indicated that modifications in the side chains significantly affected their potency .
Compound IC50 (µM) Compound 7c 2.70 Compound 23g 3.50 Compound 18a 4.90 Other Compounds 8.20 - 17.40 -
Neuroprotective Studies : Another investigation focused on the inhibition of AChE by various coumarin derivatives, revealing that some compounds had IC50 values significantly lower than standard drugs like rivastigmine .
Compound IC50 (µM) Rivastigmine X Compound A Y Compound B Z
Q & A
Basic: What are the established synthetic routes for this compound, and what key intermediates are involved?
Methodological Answer:
The synthesis typically involves modular assembly of the chromenone core, functionalization of the 7-hydroxy group with an ethoxy linker, and coupling with the 4-phenylpiperazine moiety. Key intermediates include:
- Intermediate A : 7-Hydroxy-2H-chromen-2-one derivatives (e.g., 7-hydroxy-3-(3,4-dimethoxyphenyl)-2H-chromen-2-one), synthesized via Pechmann condensation of resorcinol derivatives with β-keto esters under acidic conditions .
- Intermediate B : 2-(4-Phenylpiperazin-1-yl)ethanol, prepared by nucleophilic substitution of 2-chloroethanol with 4-phenylpiperazine in the presence of a base (e.g., KCO) .
The final step involves Mitsunobu or Williamson ether synthesis to conjugate Intermediate A and B. For example, a study using Mitsunobu conditions (DIAD, PPh) achieved 68% yield, while Williamson etherification (NaH, DMF) yielded 52% .
Basic: How is X-ray crystallography utilized to confirm the molecular structure of this compound?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural validation. Key steps include:
Crystallization : Slow evaporation of a saturated solution in DCM/hexane (1:3) at 4°C yields suitable crystals.
Data Collection : A Bruker D8 VENTURE diffractometer (Mo-Kα radiation, λ = 0.71073 Å) collects reflections at 100 K.
Structure Solution : SHELXS-97 or SHELXD (direct methods) solves the phase problem .
Refinement : SHELXL refines atomic coordinates and thermal parameters, achieving R1 < 0.05 for high-quality data .
For example, a related coumarin-piperazine derivative (CHBrNO) showed bond angles consistent with sp-hybridized chromenone carbons (120.1°–122.7°) and a planar piperazine ring .
Advanced: What strategies can address low yields in the coupling of the chromenone core with the phenylpiperazine moiety?
Methodological Answer:
Low yields (<50%) in etherification steps often arise from steric hindrance or poor nucleophilicity. Strategies include:
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity compared to THF or EtOH .
- Catalyst Use : Phase-transfer catalysts (e.g., tetrabutylammonium iodide) improve interfacial reactions in biphasic systems .
- Alternative Coupling Reagents : Replace Mitsunobu with Ullmann coupling (CuI, 1,10-phenanthroline) for aryl ether formation, achieving yields up to 75% in some analogs .
A comparative study showed Mitsunobu conditions (DIAD/PPh) outperformed Williamson (NaH) in sterically hindered systems (68% vs. 42%) .
Advanced: How do researchers resolve contradictory data regarding the compound’s selectivity for monoamine oxidase (MAO) isoforms?
Methodological Answer:
Contradictions in MAO-A/MAO-B selectivity (e.g., IC ratios varying 10–100× across studies) are addressed via:
- Assay Standardization : Use recombinant human MAO isoforms (vs. rat liver homogenates) to eliminate interspecies variability .
- Cofactor Optimization : Ensure saturating concentrations of FAD (50 μM), as MAO-B activity is cofactor-dependent .
- Structural Analysis : Molecular docking (e.g., AutoDock Vina) identifies key interactions. For example, the 4-phenylpiperazine group in analogs binds MAO-B’s hydrophobic cavity (ΔG = −9.2 kcal/mol), while MAO-A’s polar residues reduce affinity .
A 2016 study demonstrated that 7-ethoxy substitution increased MAO-B selectivity by 12× compared to unsubstituted analogs .
Advanced: What computational methods predict the compound’s binding affinity to A2A adenosine receptors?
Methodological Answer:
Virtual screening pipelines integrate:
Homology Modeling : Build A2A receptor models using templates like PDB 4EIY (human A2A).
Molecular Docking : Glide (Schrödinger Suite) or AutoDock Vina predict binding poses. Protonated piperazine nitrogens form salt bridges with Glu169 (bond distance: 2.8 Å) .
MD Simulations : GROMACS or AMBER assess stability of ligand-receptor complexes (e.g., RMSD < 2.0 Å over 100 ns) .
A 2017 study on a related A2A antagonist (3-(2-(3,4-dimethoxyphenyl)benzoxazol-5-yl)-1-(4-phenylpiperazin-1-yl)propan-1-one) showed strong correlation (R = 0.89) between computed ΔG and experimental IC values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
